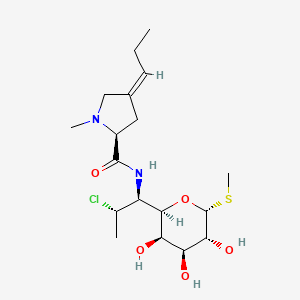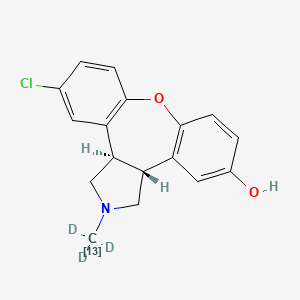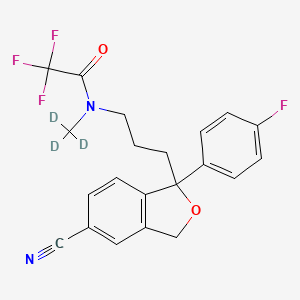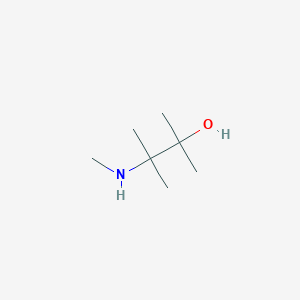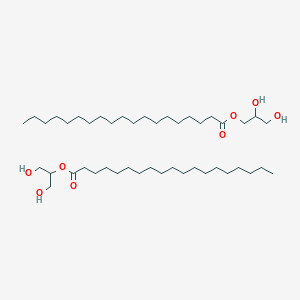
Monononadecanoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monononadecanoin, also known as glyceryl monononadecanoate, is a monoacylglycerol compound with the molecular formula C22H44O4 and a molecular weight of 372.58 g/mol . It is a monoester formed from nonadecanoic acid and glycerol. This compound is primarily used as an analytical standard in various scientific applications .
Preparation Methods
Monononadecanoin can be synthesized through the esterification of nonadecanoic acid with glycerol. The reaction typically involves heating nonadecanoic acid with glycerol in the presence of an acid catalyst, such as sulfuric acid, to form the monoester . The reaction conditions include maintaining a temperature of around 150-200°C and removing water formed during the reaction to drive the equilibrium towards ester formation . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Monononadecanoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonadecanoic acid and glycerol.
Reduction: Reduction reactions can convert it back to its constituent alcohols and acids.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Monononadecanoin is widely used in scientific research due to its role as an analytical standard. It is used for the separation and isolation of neutral lipids from lipid mixtures into individual classes using bonded phase columns . This compound is essential in laboratories conducting food and environmental analysis to ensure compliance with regulatory limits . It is also used in the calibration and validation of analytical methods, particularly in the analysis of pesticide residues, veterinary products, and their metabolites .
Mechanism of Action
The mechanism of action of monononadecanoin involves its interaction with lipid molecules. As a monoacylglycerol, it can integrate into lipid bilayers and affect the physical properties of membranes . This integration can influence membrane fluidity and permeability, impacting various cellular processes . The molecular targets and pathways involved include interactions with lipid transport proteins and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Monononadecanoin is similar to other monoacylglycerols, such as monostearin (glyceryl monostearate) and monopalmitin (glyceryl monopalmitate) . These compounds share similar structures, with the primary difference being the length of the fatty acid chain. This compound has a longer fatty acid chain compared to monostearin and monopalmitin, which affects its physical properties and applications . The uniqueness of this compound lies in its specific fatty acid composition, which can influence its behavior in lipid mixtures and its suitability for certain analytical applications .
Properties
Molecular Formula |
C44H88O8 |
|---|---|
Molecular Weight |
745.2 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl nonadecanoate;2,3-dihydroxypropyl nonadecanoate |
InChI |
InChI=1S/2C22H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-20-21(24)19-23;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-21(19-23)20-24/h2*21,23-24H,2-20H2,1H3 |
InChI Key |
SNBRFGSCPLJOMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCCC(=O)OC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


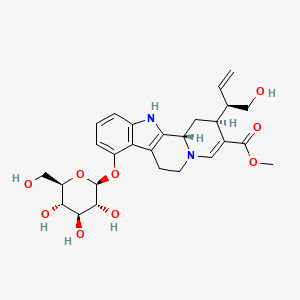
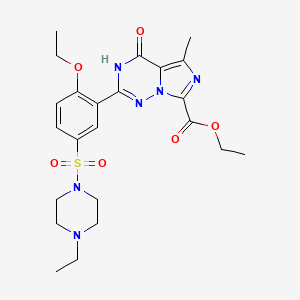
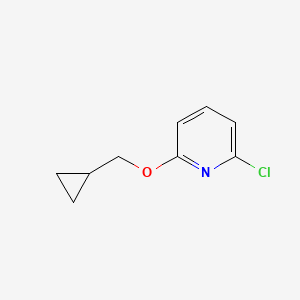

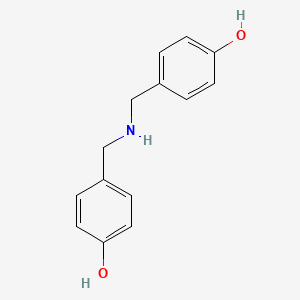

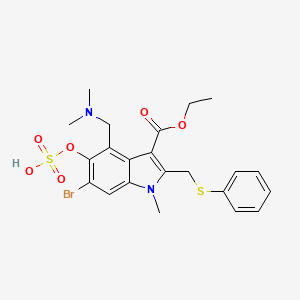
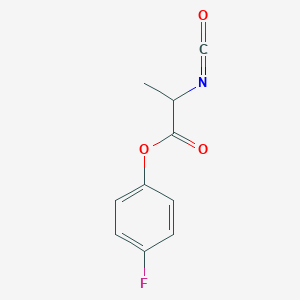
![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
